BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to the Bioactivity of
Bromo-Substituted Phenoxypropanamines

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

3-(3-Bromo-4-
Compound Name:
methylphenoxy)propan-1-amine

CAS No.: 1854611-01-0

Cat. No.: B1384743

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bromine
Substitution in Phenoxypropanamine Scaffolds

Phenoxypropanamines represent a versatile scaffold in medicinal chemistry, with prominent
members including the selective serotonin reuptake inhibitor (SSRI) paroxetine. The
introduction of halogen atoms, particularly bromine, onto the phenoxy ring can profoundly
influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine's unique
combination of size, electronegativity, and lipophilicity can alter receptor binding affinity,
selectivity, and metabolic stability. This guide focuses on elucidating the structure-activity
relationships (SAR) of bromo-substituted phenoxypropanamines, with a primary emphasis on
their interactions with the serotonin transporter (SERT) and the norepinephrine transporter
(NET), key targets in the treatment of depression and anxiety disorders.
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Structure-Activity Relationships: The Impact of
Bromine on Bioactivity

The position and number of bromine substituents on the phenoxy ring are critical determinants
of a compound's bioactivity. While a comprehensive SAR for a wide range of bromo-substituted
phenoxypropanamines is still an evolving area of research, studies on related halogenated
compounds provide valuable insights.

Generally, halogen substitution on the phenyl or phenoxy ring of monoamine transporter
inhibitors can enhance potency and selectivity. For instance, in the case of amphetamines and
cathinones, para-halogenation tends to increase affinity for SERT.[1][2] This trend appears to
hold for some phenoxypropanamines as well.

A key study by Slack et al. (2019) provides a direct comparison of paroxetine with its 4-bromo-
substituted analog, offering a clear example of how bromine substitution can modulate activity.
While the 4-fluoro substituent of paroxetine is not essential for high-affinity binding, its
replacement with bromine leads to a notable decrease in binding affinity for SERT.[3] This
suggests that while halogenation is important, the specific nature of the halogen and its
interaction with the binding pocket are crucial.

Comparative Bioactivity Data

To provide a clear and concise comparison, the following table summarizes the available
bioactivity data for a key bromo-substituted phenoxypropanamine analog in comparison to its
non-brominated counterpart and other relevant compounds.
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Bioactivity (Ki

Compound Target Assay Type . Reference
in nM)
] [3H]citalopram
Paroxetine rISERT o 0.311 [3]
binding
4- [3H]citalopram
_ rSERT o 4.90 [3]
Bromoparoxetine binding

[3H]5-HT uptake

Paroxetine hSERT S 0.90 [3]
inhibition
4- [3H]5-HT uptake
] hSERT S 3.13 [3]
Bromoparoxetine inhibition

Data Interpretation: The data clearly indicates that the substitution of the 4-fluoro group in
paroxetine with a 4-bromo group results in a decrease in both binding affinity and uptake
inhibition potency at the serotonin transporter. This underscores the subtle yet significant role of
the specific halogen atom in modulating the interaction with the transporter.

Experimental Protocols for Bioactivity Assessment

To ensure the reproducibility and validity of bioactivity data, it is essential to follow standardized
and well-characterized experimental protocols. This section provides detailed methodologies
for key in vitro and in vivo assays used to evaluate the bioactivity of bromo-substituted
phenoxypropanamines.

In Vitro Assays: Quantifying Transporter Interaction

This assay measures the affinity of a test compound for the serotonin transporter by assessing
its ability to displace a radiolabeled ligand.

Principle: The assay relies on the competition between the unlabeled test compound and a
radiolabeled ligand (e.qg., [3H]citalopram) for binding to SERT expressed in a suitable cell line
(e.g., HEK293 cells). The amount of radioactivity bound to the cell membranes is inversely
proportional to the affinity of the test compound.

Detailed Protocol:
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e Cell Culture and Membrane Preparation:

o

Culture HEK293 cells stably expressing human SERT (hSERT) in appropriate media.

[¢]

Harvest the cells and homogenize them in a cold lysis buffer.

[¢]

Centrifuge the homogenate to pellet the cell membranes.

[e]

Wash the membrane pellet and resuspend it in the assay buffer.[4]

o

Determine the protein concentration of the membrane preparation.
e Binding Assay:

o In a 96-well plate, combine the cell membrane preparation (typically 40 ug of protein per
well), the radioligand [3H]citalopram (at a final concentration of approximately 2 nM), and
various concentrations of the bromo-substituted phenoxypropanamine test compound.[5]

o To determine non-specific binding, include wells containing a high concentration of a
known SERT inhibitor (e.g., 1 pM clomipramine).[5]

o Incubate the plate at room temperature for 60 minutes with gentle agitation.[4][5]

« Filtration and Scintillation Counting:

[e]

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in
polyethyleneimine to separate bound from free radioligand.[5]

[e]

Wash the filters several times with ice-cold wash buffer.[4]

o

Dry the filters and add a scintillation cocktail.

[¢]

Measure the radioactivity on the filters using a liquid scintillation counter.
o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.
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o Plot the percentage of specific binding against the logarithm of the test compound

concentration.

o Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding) using non-linear regression analysis.

o Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50/ (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.[5]

Workflow for SERT Radioligand Binding Assay:

Grepare hSERT-expressing cell membraneg

Add to 96-well plate

Gncubate membranes with [3H]citalopram and test Compoun(D

After incubation

Geparate bound and free radioligand via filtratioD

Add scintillant

(Quantify bound radioactivity using scintillation countinga
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(Calculate IC50 and Ki values)
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Caption: Workflow for the SERT Radioligand Binding Assay.
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This functional assay measures the ability of a test compound to inhibit the transport of
serotonin into cells.

Principle: Cells expressing SERT will actively transport radiolabeled serotonin ([3H]5-HT) from
the extracellular medium into the cell. The presence of an inhibitor will reduce the amount of
radioactivity accumulated inside the cells.

Detailed Protocol:
e Cell Culture:

o Plate HEK293 cells stably expressing hSERT in a 96-well plate and grow to near
confluence.

o Uptake Inhibition Assay:

o Pre-incubate the cells with various concentrations of the bromo-substituted
phenoxypropanamine test compound or vehicle for 20 minutes at 25°C.

o Add [3H]serotonin (e.g., at a final concentration of 65 nM) to initiate the uptake reaction.
o Incubate for a defined period (e.g., 15 minutes) at 25°C.
e Termination and Measurement:

o Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove
extracellular radioligand.

o Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
o Data Analysis:

o Calculate the percentage of inhibition of serotonin uptake for each concentration of the
test compound relative to the vehicle control.

o Determine the IC50 value from the concentration-response curve.

Workflow for Serotonin Uptake Inhibition Assay:
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Caption: Simplified SERT-mediated signaling pathway.
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Conclusion and Future Directions

The introduction of bromine into the phenoxypropanamine scaffold offers a promising avenue
for the development of novel neurotherapeutics. As demonstrated, this substitution can
significantly modulate bioactivity at key monoamine transporters. The comparative data and
detailed experimental protocols provided in this guide serve as a valuable resource for
researchers in this field.

Future research should focus on synthesizing and evaluating a broader range of bromo-
substituted phenoxypropanamines with varying substitution patterns to build a more
comprehensive structure-activity relationship model. Investigating the selectivity of these
compounds for SERT versus NET and other monoamine transporters will also be crucial.
Furthermore, exploring the in vivo efficacy and safety profiles of the most promising candidates
will be essential for their translation into clinical applications. By systematically applying the
principles and methodologies outlined in this guide, the scientific community can continue to
unlock the therapeutic potential of this fascinating class of compounds.

References

e Eurofins. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter
Assay - TW. Available from: [Link]

e Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition
Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in
Pharmacology, 10, 443. Available from: [Link]

e Can, A, etal. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments,
(59), e3638. Available from: [Link]

e Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized
Experiments, (22), e1088. Available from: [Link]

o Puttkammer, M., et al. (1987). [The anxiolytic action of phenoxypropanolamine derivatives in
comparison with propranolol, diazepam and placebo]. Arzneimittel-Forschung, 37(6), 721-
725. Available from: [Link]

» Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. Available from: [Link]

© 2026 BenchChem. All rights reserved. 8/15 Tech Support


https://www.eurofins.com/biopharma-services/discovery/services/in-vitro-pharmacology/transporter-assays/uptake-assays/sert-human-serotonin-transporter-functional-antagonist-uptake-leadhunter-assay-tw/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6491834/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3369633/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2723723/
https://pubmed.ncbi.nlm.nih.gov/2889457/
https://www.mmpc.org/shared/document.aspx?id=336&docType=protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384743?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Singh, H., et al. (2010). Antidepressant/Anxiolytic and Anti-Nociceptive Effects of Novel 2-
Substituted 1,4-Benzodiazepine-2-ones. Scientia Pharmaceutica, 78(1), 79-93. Available
from: [Link]

Schultz, T. W., & Moulton, B. A. (1987). Structure-activity relationships for mono alkylated or
halogenated phenols. Toxicology Letters, 37(2), 121-130. Available from: [Link]

Ozturk, M., et al. (2017). The synthesis of novel bromophenol derivatives. ResearchGate.
Available from: [Link]

BindingDB. Assay in Summary_ki. Available from: [Link]

Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-
related behavior in rodents. Nature Protocols, 2(2), 322-328. Available from: [Link]

Indo American Journal of Pharmaceutical Research. (2013). anxiolytic, antidepressant and in
vivo antioxidant activity of the ethanolic extract of stem. Available from: [Link]

Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant
effects and monoamine transporter interactions of substituted amphetamines and
cathinones. Neuropharmacology, 245, 109827. Available from: [Link]

Slack, R. D., et al. (2019). A novel Bromine-containing paroxetine analog provides
mechanistic clues for binding ambiguity at the central primary binding site of the serotonin
transporter. ACS Chemical Neuroscience, 10(9), 3946-3952. Available from: [Link]

Roth, B. L., et al. (2013). Assay Protocol Book. NIMH Psychoactive Drug Screening
Program. Available from: [Link]

Rothman, R. B., et al. (2003). Studies of selected phenyltropanes at monoamine
transporters. Synapse, 49(1), 53-61. Available from: [Link]

Kumar, A., et al. (2018). Recent developments on the structure—activity relationship studies
of MAO inhibitors and their role in different neurological disorders. RSC Advances, 8(39),
21873-21907. Available from: [Link]

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

© 2026 BenchChem. All rights reserved. 9/15 Tech Support


https://www.mdpi.com/2218-0532/78/1/79
https://pubmed.ncbi.nlm.nih.gov/3603704/
https://www.researchgate.net/publication/319962259_The_synthesis_of_novel_bromophenol_derivatives
https://www.bindingdb.org/jsp/dbsearch/AssayShow.jsp?assay_id=50033994
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2735048/
https://www.iajpr.com/storage/models/article/hBq8q4P2P82C31bS9qT9aYV6J7F5s3P4M7X9o6F5W5Z5d5Z5Y5B5E5.pdf
https://pubmed.ncbi.nlm.nih.gov/38154512/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6751996/
https://pdsp.unc.edu/pdspweb/pdf/PDSP%20Assay%20Protocol%20Book.pdf
https://www.ncbi.nlm.nih.gov/pubmed/12717726
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra02236a
https://www.giffordbioscience.com/wp-content/uploads/2018/03/Radioligand-Binding-Assay-Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384743?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Wesotowska, A., et al. (2022). The Antidepressant-like Activity, Effects on Recognition
Memory Deficits, Bioavailability, and Safety after Chronic Administration of New Dual-Acting
Small Compounds Targeting Neuropsychiatric Symptoms in Dementia. International Journal
of Molecular Sciences, 23(19), 11571. Available from: [Link]

Rothman, R. B., et al. (2003). Novel Aminopropiophenones as Potential Antidepressants.
ResearchGate. Available from: [Link]

Wang, Y., et al. (2021). An efficient and label-free LC-MS/MS method for assessing drug's
activity at dopamine and serotonin transporters using transporter-transfected HEK293T cells.
Journal of Pharmaceutical and Biomedical Analysis, 199, 114041. Available from: [Link]

Andersen, J., et al. (2011). Structure—activity relationship studies of citalopram derivatives:
examining substituents conferring selectivity for the allosteric site in the 5-HT transporter.
British Journal of Pharmacology, 164(2b), 559-571. Available from: [Link]

Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human
serotonin transporter complex. eLife, 9, e56429. Available from: [Link]

Khaliullin, F., et al. (2017). SYNTHESIS AND ANTIDEPRESSANT ACTIVITY OF 2-BROMO-
1-(THIETAN-3-YL) IMIDAZOLE-4, 5-DICARBOXYLIC ACID DERIVATIVES. International
Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 154-160. Available from: [Link]

Hofer, W., et al. (2022). Identification of readily available pseudo-natural products. Molecular
Systems Design & Engineering, 7(1), 29-37. Available from: [Link]

US Patent No. US20110155950A1. (2011). Process for the preparation of 4-bromophenyl
derivatives.

Wang, S., et al. (2023). Exploring Novel Antidepressants Targeting G Protein-Coupled
Receptors and Key Membrane Receptors Based on Molecular Structures. International
Journal of Molecular Sciences, 24(13), 10831. Available from: [Link]

Coleman, J. A, et al. (2020). Chemical and structural investigation of the paroxetine-human
serotonin transporter complex. bioRxiv. Available from: [Link]

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.mdpi.com/1422-0067/23/19/11571
https://www.researchgate.net/publication/10786963_Novel_Aminopropiophenones_as_Potential_Antidepressants
https://www.sciencedirect.com/science/article/pii/S073170852100184X
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3188914/
https://elifesciences.org/articles/56429
https://www.researchgate.net/publication/319082343_SYNTHESIS_AND_ANTIDEPRESSANT_ACTIVITY_OF_2-BROMO-1-THIETAN-3-YL_IMIDAZOLE-4_5-DICARBOXYLIC_ACID_DERIVATIVES
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8759088/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10341893/
https://www.biorxiv.org/content/10.1101/2020.02.26.966989v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384743?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

van der Mey, D., et al. (2017). Pharmacodynamic response profiles of anxiolytic and sedative
drugs. British Journal of Clinical Pharmacology, 83(5), 993-1004. Available from: [Link]

Atack, J. R. (2013). ANXIOSELECTIVE ANXIOLYTICS: ON A QUEST FOR THE HOLY
GRAIL. Physiology & Behavior, 121, 108-119. Available from: [Link]

Ozyurt, H., et al. (2017). The first synthesis of 4-phenylbutenone derivative bromophenols
including natural products and their inhibition profiles for carbonic anhydrase,
acetylcholinesterase and butyrylcholinesterase enzymes. Bioorganic & Medicinal Chemistry,
25(12), 3176-3183. Available from: [Link]

Andersen, J., et al. (2009). Mutational Mapping and Modeling of the Binding Site for (S)-
Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry, 284(48),
33355-33365. Available from: [Link]

Lattmann, E., et al. (2009). In vivo evaluation of substituted 3-amino-1,4-benzodiazepines as
anti-depressant, anxiolytic and anti-nociceptive agents. Arzneimittel-Forschung, 59(10), 511-
518. Available from: [Link]

Shafaghi, B., et al. (2013). Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of
Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models. Iranian
Journal of Pharmaceutical Research, 12(4), 809-816. Available from: [Link]

Gholipour, H., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of
Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 10(4),
773-780. Available from: [Link]

Nakanishi, T., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol
Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(12),
1185-1189. Available from: [Link]

Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde
Derivatives. Oriental Journal of Chemistry, 32(5), 2549-2556. Available from: [Link]

Ozturk, M., et al. (2017). Synthesis and Biological Activity of Some Bromophenols and Their
Derivatives Including Natural Products. ResearchGate. Available from: [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27922194/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3830740/
https://pubmed.ncbi.nlm.nih.gov/28479201/
https://www.semanticscholar.org/paper/Mutational-Mapping-and-Modeling-of-the-Binding-Site-Andersen-Kristensen/3b0a9f029a28d5462a74c7e6b72d2572b834e5f7
https://pubmed.ncbi.nlm.nih.gov/19928574/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869595/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869577/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027471/
http://www.orientjchem.org/vol32no5/synthesis-and-characterization-of-4-phenacyloxy-benzaldehyde-derivatives/
https://www.researchgate.net/publication/321853388_Synthesis_and_Biological_Activity_of_Some_Bromophenols_and_Their_Derivatives_Including_Natural_Products
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384743?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Maltseva, M. O., et al. (2022). Anxiolytic, antidepressant and analgesic activities of novel
derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one. Research Results
in Pharmacology, 8(3), 87-98. Available from: [Link]

Gornicka, A., et al. (2024). A Structure—Activity Relationship Study on the Antioxidant
Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3648. Available from: [Link]

Schepmann, D., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-
Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6595. Available from:
[Link]

Chavda, V., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural
Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug
Discovery. Marine Drugs, 22(8), 348. Available from: [Link]

Povaroy, L. S., et al. (1996). Synthesis and antiamnesic activity of a series of N -acylprolyl-
containing dipeptides. Pharmaceutical Chemistry Journal, 30(2), 86-89. Available from: [Link]

Jin, G., et al. (2019). Design, Synthesis, and Structure—Activity Relationship Studies of Novel
GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold.
ACS Chemical Neuroscience, 10(7), 3262-3275. Available from: [Link]

de la Cruz, L. F. P, et al. (2022). Synthesis, Structure—Activity Relationships, and
Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors.
Pharmaceuticals, 15(7), 820. Available from: [Link]

Han, D. D., & Gu, H. H. (2006). Comparison of the Monoamine Transporters From Human
and Mouse in Their Sensitivities to Psychostimulant Drugs. BMC Pharmacology, 6, 6.
Available from: [Link]

Kabli, N., et al. (2013). Antidepressant-like and anxiolytic-like effects following activation of
the p-6 opioid receptor heteromer in the nucleus accumbens. Neuropsychopharmacology,
38(11), 2255-2265. Available from: [Link]

Hysek, C. M., et al. (2015). Monoamine transporter and receptor interaction profiles of novel
psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones.
International Journal of Neuropsychopharmacology, 18(4), pyu057. Available from: [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://rrpharmacology.pensoft.net/article/86278/
https://www.mdpi.com/1420-3049/29/16/3648
https://www.mdpi.com/1420-3049/26/21/6595
https://www.mdpi.com/1660-3397/22/8/348
https://www.plumx.com/plum-print/10.1007/BF02332152
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6641951/
https://www.mdpi.com/1424-8247/15/7/820
https://pubmed.ncbi.nlm.nih.gov/16512901/
https://pubmed.ncbi.nlm.nih.gov/23797585/
https://pubmed.ncbi.nlm.nih.gov/25779032/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384743?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Brezner, K., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent
and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-
activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. Available
from: [Link]

IACUC. (2015). Forced Swim Test in Mice. Available from: [Link]
protocols.io. (2023). Elevated plus maze protocol. Available from: [Link]

Molecular Devices. Fluorescence-Based Neurotransmitter Transporter Up Takes Assay.
Available from: [Link]

NC3Rs. (2021). Forced swim test in rodents. Available from: [Link]
NHMRC. (2023). Statement on the forced swim test in rodent models. Available from: [Link]

Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like
Behavior. Journal of Visualized Experiments, (97), e52587. Available from: [Link]

Bertoglio, L. J., et al. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial
Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 46. Available from: [Link]

Sideromen, K. O., et al. (2017). Serotonin-transporter mediated efflux: A pharmacological
analysis of amphetamines and non-amphetamines. Neuropharmacology, 113(Pt A), 253-264.
Available from: [Link]

Rothman, R. B., et al. (2016). Development of serotonin transporter reuptake inhibition
assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 81, 237-244.
Available from: [Link]

Rothman, R. B., et al. (2005). Competition uptake analysis of SERT inhibitors and
substrates. ResearchGate. Available from: [Link]

Rothman, R. B., et al. (2002). Fig. 4. Uptake and superfusion experiments in parental HEK
293 cells.... ResearchGate. Available from: [Link]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/23332909/
https://iacuc.wsu.edu/wp-content/uploads/sites/1305/2015/03/SOP-Forced-Swim-Test-in-Mice.pdf
https://www.protocols.io/view/elevated-plus-maze-protocol-dm6gpj8kdgzp/v1
https://www.moleculardevices.com/sites/default/files/en/assets/posters/small-molecule/fluorescence-based-neurotransmitter-transporter-up-takes-assay.pdf
https://www.nc3rs.org.uk/forced-swim-test-rodents
https://www.nhmrc.gov.au/about-us/publications/statement-forced-swim-test-rodent-models
https://www.jove.com/t/52587/the-forced-swim-test-as-a-model-of-depressive-like-behavior
https://www.frontiersin.org/articles/10.3389/fnbeh.2011.00046/full
https://www.meduniwien.ac.at/hp/phd-cchd/fileadmin/phd_cchd/Publications/2017/Sitte_et_al_Neuropharmacology_2017.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403565/
https://www.researchgate.net/figure/Competition-uptake-analysis-of-SERT-inhibitors-and-substrates-Cells-expressing-top_fig4_7794308
https://www.researchgate.net/figure/Uptake-and-superfusion-experiments-in-parental-HEK-293-cells-A-parental-HEK-293-cells_fig4_11200171
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384743?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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